Dual PDK1/Akt + Flt3 Inhibition Overcomes Flt3‑Mutant AML Resistance
The PDK1/Akt/Flt Dual Pathway Inhibitor demonstrates effective killing of AML cells across a spectrum of Flt3 genotypes, whereas inhibitors that target only the PDK1/Akt pathway lose activity against Flt3‑mutant cells [REFS‑1]. Average IC₅₀ values are 1.05 µM for wild‑type Flt3 AML, 1.91 µM for single‑mutant ITD/D835, and 0.43 µM for double‑mutant Flt3‑ITD‑TDK cells [REFS‑2].
| Evidence Dimension | Cytotoxicity in AML cells (IC₅₀) |
|---|---|
| Target Compound Data | 1.05 µM (wild‑type Flt3), 1.91 µM (single‑mutant ITD/D835), 0.43 µM (double‑mutant Flt3‑ITD‑TDK) |
| Comparator Or Baseline | PDK1/Akt single‑pathway inhibitors – 'otherwise resistant' (quantitative comparator not reported in same study) |
| Quantified Difference | The compound retains sub‑micromolar potency (0.43 µM) against double‑mutant cells that are resistant to PDK1/Akt‑only inhibitors. |
| Conditions | AML cell lines with defined Flt3 genotypes; in vitro cytotoxicity assay. |
Why This Matters
Procurement of a dual‑pathway inhibitor is essential for experiments involving Flt3‑mutant AML models, where PDK1/Akt‑only inhibitors fail to provide adequate target coverage.
